
1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, which makes it an important tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to exhibit potent activity against several enzymes, including kinases, proteases, and phosphodiesterases. It has also been shown to act as a modulator of various receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide exhibits a wide range of biochemical and physiological effects. It has been shown to have potent anti-inflammatory, analgesic, and antitumor properties. It has also been shown to exhibit activity against various infectious agents, including bacteria, viruses, and fungi. This compound has been used to investigate the mechanisms of action of several drugs and to develop new therapeutic agents for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide has several advantages for use in lab experiments. It is a highly potent compound that exhibits a wide range of biochemical and physiological effects. It is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, this compound also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide in scientific research. One potential direction is the development of new therapeutic agents based on the structure of this compound. This could involve the modification of the compound to improve its potency, selectivity, and pharmacokinetic properties. Another potential direction is the use of this compound in the development of new diagnostic tools for the detection of various diseases. This could involve the use of this compound as a probe to detect specific biomolecules or cellular processes. Overall, the potential applications of this compound in scientific research are vast and varied, and it is likely to continue to be an important tool for investigating various biological processes.
Synthesemethoden
The synthesis of 1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 3,5-difluoroaniline to form the corresponding amide intermediate. This intermediate is then reacted with piperidine-2-carboxylic acid to obtain the final compound. The synthesis of this compound has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide has been extensively used in scientific research for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent activity against various biological targets, including enzymes, receptors, and ion channels. It has been used to investigate the mechanisms of action of several drugs and to develop new therapeutic agents for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O2/c19-16-7-11(4-5-22-16)18(26)24-6-2-1-3-15(24)17(25)23-14-9-12(20)8-13(21)10-14/h4-5,7-10,15H,1-3,6H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQYKNLPSIFIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC(=CC(=C2)F)F)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloropyridine-4-carbonyl)-N-(3,5-difluorophenyl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2931332.png)

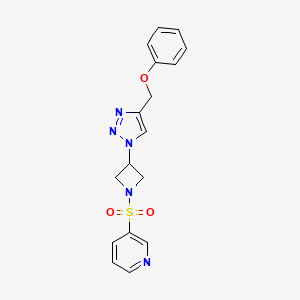
![N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931338.png)
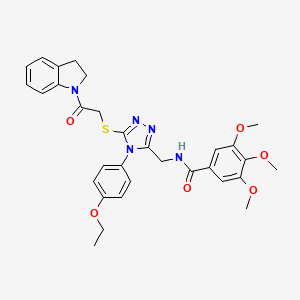
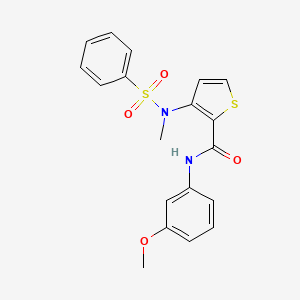
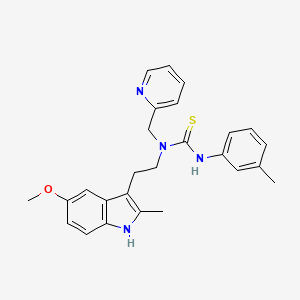
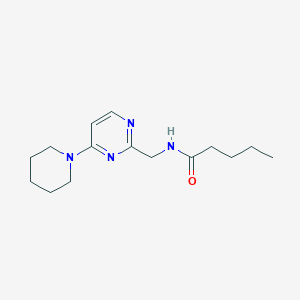



![ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2931350.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)